molecular formula C10H7FN2O2S B1388359 2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid CAS No. 1170442-73-5

2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid

Cat. No.: B1388359
CAS No.: 1170442-73-5
M. Wt: 238.24 g/mol
InChI Key: FURRDAGMYARYJM-UHFFFAOYSA-N
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Description

2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid is a fluorinated thiazole derivative with a phenylamino substituent at the 3-position of the phenyl ring. The fluorine atom at the phenyl ring enhances metabolic stability and modulates electronic properties, while the carboxylic acid group offers opportunities for salt formation or further derivatization. However, structural analogs with modifications to substituents, positions, or functional groups are well-documented, enabling comparative analysis.

Properties

IUPAC Name

2-(3-fluoroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURRDAGMYARYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The synthesis typically involves:

  • Formation of the thiazole ring core.
  • Introduction of the 3-fluorophenylamino substituent via nucleophilic substitution or coupling.
  • Installation or preservation of the carboxylic acid group at the 4-position.

Cyclization Approaches

One common approach to thiazole-4-carboxylic acids is the cyclization of thiosemicarbazides or related intermediates with electrophilic reagents:

Preparation of 3-Fluorophenylamino Substituent

The 3-fluorophenylamino group is introduced by:

  • Coupling reactions between thiazole chlorides and 3-fluoroaniline under basic conditions.
  • Reduction of nitro-substituted intermediates to the corresponding anilines followed by substitution.

Hydrolysis to Carboxylic Acid

Esters formed during synthesis are hydrolyzed to the free acid using:

  • Aqueous lithium hydroxide in methanol at room temperature, yielding high purity carboxylic acid derivatives.

Detailed Synthetic Sequence Example

Based on analogous thiazole derivatives synthesis:

Step Reaction Conditions Outcome
1 Preparation of thiazole chloride intermediate Cyclization of thiosemicarbazide with ethyl oxalyl monochloride in POCl3 5-amino-1,3,4-thiazole-2-carboxylic acid ethyl ester chloride
2 Nucleophilic substitution with 3-fluoroaniline Basic conditions (e.g., NaHCO3 or K2CO3) in polar solvent (DMF or MeOH) This compound ethyl ester
3 Hydrolysis of ester to acid LiOH aqueous solution in MeOH, room temperature This compound

Alternative Catalytic and Green Methods

Recent research emphasizes environmentally friendly and efficient synthetic methods:

  • Use of magnetic nanoparticle-supported catalysts bearing urea-thiazole sulfonic acid groups to promote cyclization and substitution under solvent-free conditions at moderate temperatures (~80°C).
  • These catalysts allow easy recovery and reuse, enhancing sustainability.
  • Reaction times are typically short (30 min), with high isolated yields.

Research Findings and Analytical Data

Yields and Purity

  • Hydrolysis steps typically yield over 90% pure acid product.
  • Coupling steps with 3-fluoroaniline yield 70–80% of intermediate esters.
  • Use of catalytic systems can improve yields and reduce reaction times.

Spectroscopic Characterization

  • IR spectra show characteristic broad bands for –OH and –NH groups (3300–2800 cm⁻¹), strong carbonyl absorption near 1700 cm⁻¹ for the carboxylic acid.
  • ¹H NMR displays signals corresponding to aromatic protons of the 3-fluorophenyl group and NH proton around 11–14 ppm.
  • ¹³C NMR confirms carboxylic acid carbon (~167–170 ppm) and aromatic carbons, including those affected by fluorine substitution (upfield shifts due to C–F coupling).

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Cyclization of thiosemicarbazide + ethyl oxalyl monochloride + POCl3 Thiosemicarbazide, ethyl oxalyl monochloride, POCl3 Reflux, inert atmosphere 70–80 Forms thiazole ester chloride intermediate
Nucleophilic substitution with 3-fluoroaniline 3-Fluoroaniline, base (K2CO3/NaHCO3), DMF/MeOH Room temp to 60°C 75–85 Introduces 3-fluorophenylamino group
Hydrolysis of ester to acid LiOH (aq), MeOH Room temp, 1–2 h >90 Converts ester to carboxylic acid
Catalytic solvent-free method Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyst 80°C, 30 min High Recyclable catalyst, green chemistry

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogs, focusing on substituent variations and physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Key Applications/Notes Reference
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid 3-CF₃, 5-CH₃ C₁₂H₉F₃N₂O₂S 302.27 Not reported Not specified Potential kinase inhibitor scaffold
2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester 4-F (ethyl ester) C₁₂H₁₀FNO₂S 251.28 Not reported 95–98% Intermediate in drug synthesis
2-(5-Bromo-2-fluorophenyl)thiazole-4-carboxylic acid 5-Br, 2-F C₁₀H₅BrFNO₂S 302.12 Not reported Not specified Antimicrobial research
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid 4-CF₃ C₁₁H₆F₃NO₂S 273.23 Not reported Not specified Ligand in protein crystallography
2-(4-Methylphenyl)thiazole-4-carboxylic acid 4-CH₃ C₁₁H₉NO₂S 219.26 Not reported 97% Pharmaceutical intermediate

Key Observations

Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups (e.g., -F, -CF₃, -Br): Fluorine at the phenyl ring (as in 2-(4-fluorophenyl)thiazole derivatives) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Amino vs. Ester Functionalization: The ethyl ester derivatives (e.g., ) serve as prodrugs or synthetic intermediates, whereas carboxylic acid derivatives (e.g., ) are bioactive or used in salt formation.

Biological Activity

2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid (CAS No. 1170442-73-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, and a fluorophenyl group that may enhance its pharmacological properties. The structural formula can be represented as follows:

C9H8FN2O2S\text{C}_9\text{H}_8\text{F}\text{N}_2\text{O}_2\text{S}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-75.66Induction of apoptosis and cell cycle arrest at G2/M phase
K5621.02Inhibition of HDAC3 activity

The mechanism involves the induction of cell cycle arrest and apoptosis, primarily through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer progression, particularly HDACs.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Action : The thiazole moiety contributes to membrane disruption in bacterial cells, enhancing its antimicrobial efficacy.

Case Studies

A notable study examined the effects of this compound on breast cancer models both in vitro and in vivo. The results indicated a marked reduction in tumor size and improved survival rates in treated groups compared to controls. This study highlights the potential for this compound to be developed into a therapeutic agent for breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or carboxylic acid precursors. For example, coupling 3-fluoroaniline with thiazole intermediates under reflux in polar aprotic solvents (e.g., DMF) can yield the target compound. Reaction optimization includes temperature control (70–100°C) and stoichiometric ratios to minimize byproducts like unreacted aniline or overhalogenated species. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
Key Reaction Parameters Impact on Yield/Purity
Temperature (70–100°C)Higher temps accelerate kinetics but risk decomposition
Solvent (DMF, THF)Polar solvents enhance solubility of intermediates
Aniline-to-thiazole ratio (1:1.2)Excess thiazole drives reaction completion

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorophenyl group at C2, carboxylic acid at C4). Key peaks: δ ~7.2–7.8 ppm (aromatic protons), δ ~170 ppm (carboxylic acid carbon) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required for biological assays) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ = 257.23 g/mol for C₁₀H₇FN₂O₂S) .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) screens against enzyme targets (e.g., kinases) by analyzing binding affinity (ΔG) and hydrogen-bond interactions with the fluorophenyl and carboxylic acid groups. These models guide experimental prioritization of synthetic analogs .

Q. What experimental strategies are used to investigate its enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion for dehydrogenases). For example, pre-incubate the compound with the enzyme (10–100 µM range) and monitor activity loss over time .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) between the compound and purified enzymes .
  • Site-Directed Mutagenesis : Identify critical residues in enzyme active sites by mutating predicted binding pockets (e.g., replacing Ser with Ala in kinase ATP-binding domains) .

Q. How do researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents) or structural analogs. Mitigation strategies include:

  • Standardized Assay Protocols : Use common buffer systems (e.g., PBS pH 7.4) and validate activity against reference inhibitors .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) to isolate contributions of specific functional groups .
  • Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid
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2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid

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